3-Chloroadamantane-1-carboxylic acid
Description
Historical Context of Adamantane Derivatives in Organic Chemistry
The development of adamantane derivatives in organic chemistry traces its origins to the groundbreaking discovery of adamantane itself by Czech chemist Stanislav Landa and his colleagues in 1933. Working with petroleum fractions from the Hodonín oil field in Czechoslovakia, Landa first isolated this unique hydrocarbon with the formula C10H16, presenting his findings at the Twelfth Congress of Industrial Chemistry held in Prague. The compound's name, derived from the Greek word "adamantinos" meaning unbreakable or diamond-like, reflected its remarkable structural similarity to the diamond crystal lattice.
Following this discovery, the synthetic development of adamantane underwent several critical phases. Hans Meerwein's initial attempted synthesis in 1924 using formaldehyde and diethyl malonate in the presence of piperidine yielded Meerwein's ester rather than adamantane itself, but this compound later became instrumental in subsequent synthetic approaches. Vladimir Prelog achieved the first successful laboratory synthesis of adamantane from Meerwein's ester in 1941, though the process yielded only 0.16 percent and required five complex stages. The breakthrough came in 1957 when Paul von Ragué Schleyer developed a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, dramatically improving yields to 30-40 percent and making adamantane widely available for derivative synthesis.
The emergence of adamantane derivatives in medicinal chemistry began in the 1960s with the discovery of antiviral properties in simple aminoadamantane compounds. This marked the beginning of systematic functionalization studies, leading to the development of various substituted adamantanes including halogenated derivatives. The synthesis of this compound represents part of this broader effort to create functionally diverse adamantane compounds. Research groups began exploring multiple substitution patterns, with particular interest in compounds bearing both halogen and carboxylic acid functionalities due to their potential for further derivatization.
The synthetic methodologies for producing halogenated adamantane carboxylic acids evolved from fundamental studies of adamantane reactivity. Early approaches often relied on harsh bromination conditions using pure bromine or bromine with Lewis acids such as aluminum chloride, aluminum bromide, or boron tribromide. However, these methods frequently resulted in complex reaction mixtures due to polybromination or showed no conversion of starting material. More refined approaches utilizing iron in bromine under carefully controlled conditions at 0 degrees Celsius proved more successful for bridgehead halogenation.
Table 1: Historical Milestones in Adamantane Derivative Development
| Year | Researcher | Achievement | Significance |
|---|---|---|---|
| 1924 | H. Decker | Hypothesized adamantane structure | Theoretical foundation |
| 1933 | Stanislav Landa | Isolated adamantane from petroleum | First natural occurrence identification |
| 1941 | Vladimir Prelog | First synthetic adamantane | Established synthetic feasibility |
| 1957 | Paul von Ragué Schleyer | Improved synthesis method | Made adamantane commercially viable |
| 1960s | Various groups | Discovered medicinal properties | Launched pharmaceutical applications |
Structural Significance of Chlorine Substitution in Adamantane Carboxylic Acids
The structural architecture of this compound demonstrates the profound impact of chlorine substitution on the adamantane framework. The parent adamantane molecule exhibits tetrahedral symmetry with carbon-carbon bond lengths of 1.54 angstroms, nearly identical to those found in diamond crystal structures. However, the introduction of chlorine at the 3-position significantly alters this symmetry, reducing it from tetrahedral to C3v symmetry. This symmetry reduction has important implications for the compound's physical and chemical properties.
The chlorine substitution pattern in this compound creates a specific geometric arrangement that influences both intramolecular and intermolecular interactions. X-ray crystallographic studies of related chloroadamantane derivatives reveal that chlorine substitution leads to distinct conformational preferences and packing arrangements in the solid state. The chlorine atom, being significantly larger than hydrogen, introduces steric bulk that affects molecular recognition processes and crystal packing efficiency.
The carboxylic acid functionality at the 1-position provides a polar, hydrogen-bonding capable group that contrasts sharply with the hydrophobic adamantane cage and the electronegative chlorine substituent. This combination creates an amphiphilic character where the molecule possesses both hydrophobic and hydrophilic regions. The carboxylic acid group exhibits a predicted pKa value of approximately 4.86, indicating moderate acidity that enables various chemical transformations. The positioning of the carboxylic acid at the 1-position, opposite to the chlorine at the 3-position, creates a molecular dipole that influences solubility and reactivity patterns.
Computational studies have revealed that the chlorine substitution significantly affects the electronic distribution within the adamantane framework. The electronegative chlorine atom withdraws electron density from the cage structure, creating partial positive charge buildup on adjacent carbon atoms. This electron withdrawal effect propagates through the rigid adamantane skeleton, influencing the reactivity of other positions including the carboxylic acid functionality. The rigid three-dimensional structure prevents the conformational flexibility that might otherwise modulate these electronic effects.
Table 2: Structural Parameters of this compound
| Property | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C11H15ClO2 | - |
| Molecular Weight | 214.69 g/mol | - |
| Melting Point | 144.0-154.0°C | Adamantane: 270°C |
| Symmetry | C3v | Adamantane: Td |
| Predicted pKa | 4.86±0.20 | - |
| Appearance | White crystals/powder | - |
The spatial arrangement of substituents in this compound also influences its potential for supramolecular assembly and host-guest chemistry. The adamantane cage structure is known for its ability to form inclusion complexes with various host molecules, and the presence of both chlorine and carboxylic acid functionalities modifies these binding interactions. Studies have shown that adamantane carboxylic acids can undergo complexation reactions with cyclodextrins, and the chlorine substitution likely affects the binding affinity and selectivity of these interactions.
Role of Steric and Electronic Effects in Functionalized Adamantane Systems
The steric and electronic effects operating in this compound exemplify the complex interplay of factors that govern reactivity in highly substituted adamantane systems. The adamantane cage structure itself imposes significant steric constraints due to its rigid three-dimensional geometry, and additional substitution with chlorine and carboxylic acid functionalities further modulates these effects. Understanding these factors is crucial for predicting reactivity patterns and designing synthetic transformations.
Steric effects in functionalized adamantane systems arise primarily from the limited conformational flexibility of the cage structure. Unlike linear or cyclic alkanes that can adopt multiple conformations to minimize steric interactions, the adamantane framework locks substituents into fixed spatial relationships. In this compound, the chlorine atom occupies a bridgehead position where it experiences minimal steric interaction with other cage hydrogen atoms due to the inherent geometry of the adamantane structure. However, the chlorine substitution creates steric hindrance for approaching reagents or other molecules attempting to interact with nearby positions.
The carboxylic acid functionality at the 1-position experiences its own unique steric environment. The positioning of this group at a bridgehead carbon provides relatively unhindered access for most chemical reactions, which explains the high reactivity observed for carboxylic acid transformations in adamantane systems. However, the nearby cage structure still imposes some steric limitations, particularly for reactions requiring bulky reagents or intermediates. This steric environment contributes to the enhanced stability of adamantane carboxylic acids compared to their linear alkyl counterparts.
Electronic effects in this compound arise from the electron-withdrawing nature of the chlorine substituent and the electron-donating characteristics of the saturated adamantane framework. The chlorine atom, with its high electronegativity, creates an inductive effect that withdraws electron density from the adamantane cage. This effect propagates through the sigma bond network of the cage, influencing the electron density at the carboxylic acid carbon and affecting the acidity of the carboxyl group. The predicted pKa value of 4.86 reflects this electronic influence.
The adamantane cage itself exhibits unique electronic properties due to its highly branched, saturated structure. Each carbon atom in the cage experiences extensive hyperconjugative stabilization from multiple carbon-hydrogen bonds, creating an electron-rich environment. This electron richness contrasts with the electron-withdrawing effect of the chlorine substituent, creating an internal electronic polarization within the molecule. These opposing electronic influences create a delicate balance that affects reaction selectivity and product distribution in various transformations.
Experimental evidence for these steric and electronic effects comes from studies of related adamantane derivatives and their reactivity patterns. Research has shown that substituted adamantanes often exhibit altered regioselectivity in halogenation reactions compared to the parent compound. The presence of electron-withdrawing groups like chlorine can direct subsequent substitution reactions to positions that are electronically favored, while steric effects may block certain positions from reaction entirely.
Table 3: Steric and Electronic Parameters in Adamantane Systems
| Effect Type | Parameter | Impact on this compound |
|---|---|---|
| Steric | Cage rigidity | Limited conformational flexibility |
| Steric | Chlorine bulk | Localized hindrance at 3-position |
| Steric | Carboxylic acid accessibility | Relatively unhindered 1-position |
| Electronic | Chlorine induction | Electron withdrawal from cage |
| Electronic | Hyperconjugation | Electron donation within cage |
| Electronic | Polarization | Internal electronic gradient |
The combination of steric and electronic effects in this compound creates unique opportunities for selective chemical transformations. The electron-withdrawing chlorine substituent can activate certain positions toward nucleophilic attack while the steric bulk protects others. Similarly, the carboxylic acid group can serve as both an activating and directing group for various reactions, with its electronic effects modified by the presence of the chlorine substituent elsewhere in the molecule.
Studies of adamantane functionalization have revealed that the rigid cage structure can stabilize unusual reactive intermediates, including carbocations and radicals that would be unstable in linear systems. The 1-adamantyl carbocation, for example, exhibits exceptional stability due to the extensive hyperconjugative stabilization provided by the cage structure. In this compound, similar stabilization effects may operate for intermediates formed during various chemical transformations, influencing reaction mechanisms and product distributions.
Properties
IUPAC Name |
3-chloroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOBHRQSNDDZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956345 | |
| Record name | 3-Chloroadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34859-74-0 | |
| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34859-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034859740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of Adamantane Derivatives
One classical approach involves the direct chlorination of adamantane or adamantane-1-carboxylic acid precursors using chlorine gas or other chlorinating agents under controlled conditions to selectively substitute at the 3-position.
- Reagents and Conditions: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., light or heat).
- Selectivity: Radical chlorination favors tertiary positions; the 3-position on adamantane is tertiary and thus selectively chlorinated.
- Limitations: Overchlorination and side reactions may occur; careful control of reaction time and temperature is essential.
Functional Group Interconversion via Carboxylic Acid Chlorides
A more controlled and modern method involves preparing the acid chloride derivative of adamantane carboxylic acid, followed by chlorination or substitution reactions.
- According to a continuous process patent for carboxylic acid chlorides, carboxylic acids react with phosgene and N,N-disubstituted formamides to yield acid chlorides in high purity under mild conditions (20–140 °C, preferably 30–70 °C). This process can be adapted for adamantane carboxylic acids.
- The acid chloride intermediate can then undergo electrophilic substitution or nucleophilic substitution to introduce the chlorine atom at the 3-position.
- This method benefits from continuous flow reactors, improving yield and purity, with minimal byproduct formation.
Halogenation via Vilsmeyer-Haack Type Reagents
The Vilsmeyer reagent (formed from phosgene and formamide derivatives) can be used to activate carboxylic acids for subsequent substitution reactions.
- The process involves generating a reactive intermediate that facilitates substitution at specific positions on the adamantane ring.
- This method allows for selective chlorination while maintaining the carboxylic acid functionality intact.
- Reaction parameters such as temperature (30–70 °C) and solvent choice (e.g., aliphatic hydrocarbons or ethers) are critical for optimizing yield and selectivity.
Alternative Synthetic Routes: Amidation and Esterification Followed by Hydrolysis
- Carboxylic acid derivatives can be converted to esters or amides using condensing reagents such as 1,1'-carbonyldiimidazole or 1,1'-oxalyldiimidazole.
- These intermediates can be selectively halogenated at the 3-position.
- Subsequent hydrolysis of esters or amides regenerates the carboxylic acid functionality, yielding 3-chloroadamantane-1-carboxylic acid.
- This approach offers mild conditions and good functional group tolerance.
Reaction Conditions and Optimization
| Method | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Radical Chlorination | Cl2 gas or NCS, light or heat initiation | 25–60 | Moderate | Risk of overchlorination; requires control |
| Acid Chloride Formation + Chlorination | Phosgene + N,N-disubstituted formamide; continuous flow reactor | 30–70 | High | High purity acid chloride intermediate; scalable |
| Vilsmeyer-Haack Type Activation | Phosgene + formamide derivatives, inert solvents | 30–70 | High | Selective chlorination; mild conditions |
| Amidation/Esterification + Halogenation + Hydrolysis | Carbonyldiimidazole or oxalyldiimidazole, then halogenation, followed by hydrolysis | 10–40 | Moderate to High | Functional group tolerance; multi-step |
Research Findings and Analysis
- The continuous production of carboxylic acid chlorides from carboxylic acids and phosgene with N,N-disubstituted formamide catalysts has been demonstrated to yield high-purity acid chlorides with minimal impurities and byproducts. This method is adaptable to adamantane derivatives.
- Radical chlorination methods, while straightforward, suffer from selectivity issues and require careful monitoring to avoid poly-chlorinated byproducts.
- The use of condensing reagents such as carbonyldiimidazole facilitates the formation of reactive intermediates that can be halogenated selectively, followed by hydrolysis to regenerate the acid, offering a versatile synthetic route.
- Solvent choice and temperature control are critical in all methods to optimize yield and purity, with inert solvents like cyclohexane or toluene commonly employed to improve phase separation and reaction control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Chloroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemical Reactions
3-Chloroadamantane-1-carboxylic acid can undergo several chemical transformations:
- Oxidation : Can yield ketones or aldehydes using reagents like potassium permanganate.
- Reduction : The carboxylic acid group can be converted to an alcohol using lithium aluminum hydride.
- Substitution : Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Organic Chemistry
This compound serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound | Reactivity Characteristics |
|---|---|
| This compound | High reactivity due to chlorine and carboxylic acid groups |
| 1-Adamantanecarboxylic acid | Less reactive; lacks chlorine |
| 3-Bromoadamantane-1-carboxylic acid | Different reactivity profile due to bromine |
| Adamantane-1,3-dicarboxylic acid | Increased solubility and reactivity due to additional carboxyl group |
Biological Applications
Research has highlighted the potential of this compound as a biochemical probe . It is being investigated for its interactions with enzymes and proteins, which could lead to insights into enzyme mechanisms and protein interactions. This property makes it a candidate for drug development, particularly in exploring antiviral and antibacterial activities .
Industrial Applications
In industry, this compound is utilized in the production of high-performance materials and coatings due to its stability and reactivity. Its unique properties allow for enhanced performance in various applications, including coatings that require durability and resistance to environmental factors .
Case Study 1: Antiviral Properties
A study explored the antiviral properties of this compound against specific viral strains. The results indicated significant inhibition of viral replication, suggesting its potential as a therapeutic agent in antiviral drug development. This research underscores the importance of further investigations into its mechanism of action at the molecular level.
Case Study 2: Enzyme Interaction Studies
Another investigation focused on how this compound interacts with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential role as a biochemical tool for studying metabolic processes .
Mechanism of Action
The mechanism of action of 3-Chloroadamantane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and chlorine functional groups. These interactions can lead to the formation of stable complexes with enzymes or proteins, thereby modulating their activity. The compound’s rigid adamantane core provides structural stability, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in the Adamantane Family
The following table highlights key structural and functional differences between 3-chloroadamantane-1-carboxylic acid and related adamantane derivatives:
Key Observations:
Functional Group Influence: The carboxylic acid group in this compound enables further derivatization (e.g., forming esters or amides), unlike non-carboxylic acid derivatives like 1-chloroadamantane . Chlorine vs. Hydroxyl: Replacing chlorine with a hydroxyl group (as in 3-hydroxyadamantane-1-carboxylic acid) reduces electrophilicity but introduces hydrogen-bonding capability, altering solubility and biological activity .
Halogenation Patterns: Monohalogenated derivatives (e.g., 1-chloroadamantane) are typically synthesized via direct halogenation of adamantane, while polyhalogenated derivatives (e.g., 3,5-dichloro and octachloro) require controlled reaction conditions to achieve regioselectivity . The position of chlorine affects steric and electronic properties. For example, this compound’s C3-Cl group directs reactivity toward electrophilic substitutions at adjacent carbons .
Non-Adamantane Analogues
3-Chlorocyclobutanecarboxylic Acid (CAS: 35207-71-7)
- Structure : Cyclobutane ring with Cl at C3 and -COOH at C1.
- Comparison :
- The smaller cyclobutane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the strain-free adamantane backbone .
- Lower molecular weight (134.56 g/mol) and simpler structure make it more suitable for small-molecule drug design but less thermally stable .
8-Chloronaphthalene-1-carboxylic Acid (CAS: 4537-00-2)
- Structure : Naphthalene backbone with Cl at C8 and -COOH at C1.
- Comparison :
- The aromatic naphthalene system offers π-π stacking interactions, useful in materials science, whereas adamantane derivatives excel in rigid, lipophilic scaffolds for medicinal chemistry .
Biological Activity
3-Chloroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₅ClO₂ and a molecular weight of 214.69 g/mol. It is characterized by its unique structure, which includes a rigid adamantane core, a carboxylic acid group, and a chlorine atom. This combination imparts distinct biological activities and makes it an interesting subject for research in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The carboxylic acid group can form hydrogen bonds, while the chlorine atom can participate in electrophilic substitutions, enhancing the compound's reactivity. These interactions may lead to modulation of enzymatic activities and protein functions, making it a valuable biochemical probe for studying enzyme mechanisms and protein interactions .
Antiviral and Antibacterial Properties
Research has indicated that this compound exhibits potential antiviral and antibacterial properties. It has been explored as a candidate for drug development due to its ability to inhibit viral replication and bacterial growth. For instance, studies have demonstrated that derivatives of this compound can effectively target viral enzymes, thereby disrupting the life cycle of pathogens such as influenza .
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of this compound against influenza viruses. The compound was tested in vitro for its ability to inhibit viral replication. Results indicated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced viral titers compared to untreated controls. The mechanism was linked to inhibition of viral neuraminidase activity, crucial for viral release from infected cells .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial activity of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 μg/mL against S. aureus, indicating strong antibacterial properties. The study suggested that the presence of the chlorinated adamantane structure enhances the compound's interaction with bacterial cell membranes .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine atom + carboxylic acid group on adamantane core | Antiviral, antibacterial, insecticidal |
| 1-Adamantanecarboxylic acid | Lacks chlorine; less reactive | Limited biological activity |
| 3-Bromoadamantane-1-carboxylic acid | Bromine instead of chlorine; different reactivity | Similar antiviral properties |
| Adamantane-1,3-dicarboxylic acid | Additional carboxyl group; enhanced solubility | Broader spectrum of biological activities |
Q & A
Basic Question: What are the common synthetic routes for preparing 3-chloroadamantane-1-carboxylic acid, and what challenges arise during purification?
Methodological Answer:
The synthesis of this compound typically involves halogenation of adamantane derivatives. A widely used approach is the direct chlorination of adamantane-1-carboxylic acid using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. For example, regioselective chlorination at the 3-position can be achieved by optimizing reaction temperature (e.g., 40–60°C) and stoichiometry .
Purification Challenges:
- Byproduct Separation: Polyhalogenated byproducts (e.g., 3,5-dichloroadamantane-1-carboxylic acid) may form due to over-halogenation. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is often required to isolate the monochlorinated product .
- Crystallization Issues: The high hydrophobicity of adamantane derivatives complicates recrystallization. Mixed solvents (e.g., ethanol/water) or slow evaporation techniques are recommended .
Advanced Question: How can researchers optimize regioselectivity in the synthesis of this compound to minimize polyhalogenation?
Methodological Answer:
Regioselectivity can be enhanced via:
- Catalytic Systems: Use of Lewis acids (e.g., AlCl₃) to direct chlorination to the 3-position by stabilizing transition states .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce steric hindrance around the adamantane core .
- Kinetic Control: Short reaction times (<2 hours) and low temperatures (0–25°C) favor monochlorination by limiting secondary reactions .
Validation: Monitor reaction progress via TLC or HPLC-MS, and confirm regiochemistry using ¹³C NMR (distinct C-Cl coupling at ~80 ppm) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₅ClO₂, [M+H]⁺ = 215.0834) and detects halogen isotopes (³⁵Cl/³⁷Cl) .
Advanced Question: How does the introduction of chlorine at the 3-position influence the reactivity of adamantane-1-carboxylic acid in further functionalization?
Methodological Answer:
The 3-chloro substituent:
- Electron-Withdrawing Effect: Activates the carboxylic acid for nucleophilic reactions (e.g., amidation with EDCI/HOBt) but deactivates the adamantane core toward electrophilic substitution .
- Steric Effects: Hinders axial modifications but facilitates equatorial derivatization (e.g., Suzuki coupling at the 5-position) .
Case Study: 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid (CAS 696653-76-6) is synthesized via reductive amination of this compound, requiring Boc protection of the carboxylic acid to prevent side reactions .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and bases .
Advanced Question: How can researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles: Residual solvents or byproducts (e.g., dichlorinated isomers) may confound bioassays. Validate purity via HPLC (>95%) before testing .
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) impact results. Standardize protocols using pharmacopeial guidelines (e.g., USP-NF) .
Example: A derivative showing antiviral activity in one study but not another may reflect differences in viral strain susceptibility or compound solubility .
Basic Question: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Scaffolds: Its rigid adamantane core enhances metabolic stability. Derivatives are explored as protease inhibitors (e.g., HIV-1 protease) or neuraminidase blockers .
- Prodrug Design: The carboxylic acid group enables esterification for improved bioavailability (e.g., ethyl ester prodrugs) .
Advanced Question: What strategies mitigate degradation of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the carboxylic acid accelerates decarboxylation. Use buffered solutions (pH 4–6) or lyophilization for long-term stability .
- Basic Conditions: Saponification of esters or dehydrohalogenation may occur. Avoid strong bases (e.g., NaOH); instead, use mild bases like NaHCO₃ .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
